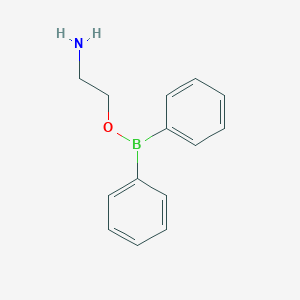

2-Aminoethoxydiphenyl borate

Descripción

Propiedades

IUPAC Name |

2-diphenylboranyloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZVCIGGICSWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040389 | |

| Record name | 2-Aminoethoxydiphenyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Acros Organics MSDS] | |

| Record name | Diphenylborinic acid 2-aminoethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

524-95-8 | |

| Record name | 2-Aminoethoxydiphenyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethoxydiphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl diphenylborinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethoxydiphenyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethoxy)(diphenyl)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOETHOXYDIPHENYLBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4ES684O93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-Aminoethoxydiphenyl Borate (2-APB) on IP3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a widely utilized, membrane-permeable modulator of intracellular calcium (Ca²⁺) signaling, primarily known for its effects on the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). Its complex and often dose-dependent actions make it a valuable tool for dissecting Ca²⁺ signaling pathways, but also necessitate careful experimental design and interpretation. This technical guide provides a comprehensive overview of the mechanism of action of 2-APB on IP3 receptors, including its dual modulatory effects, isoform selectivity, and off-target activities. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its effects and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action on IP3 Receptors

2-APB exerts a complex, concentration-dependent modulation of IP3 receptor activity. It is most commonly described as an inhibitor of IP3-induced Ca²⁺ release. However, its pharmacological profile is multifaceted, extending beyond simple antagonism.

1.1. Inhibition of IP3-Induced Ca²⁺ Release:

At micromolar concentrations, 2-APB acts as a functional antagonist of IP3 receptors, inhibiting the release of Ca²⁺ from the endoplasmic reticulum (ER).[1][2] The reported IC50 value for this inhibition is approximately 42 µM.[1][2] This inhibitory action is non-competitive with IP3, as 2-APB does not affect the binding of IP3 to its receptor. This suggests an allosteric mechanism of inhibition or an interaction with the channel pore.

1.2. Isoform Selectivity:

Studies have revealed that 2-APB exhibits a degree of selectivity for different IP3R isoforms. It has been shown to be a more potent inhibitor of IP3R1 compared to IP3R2 and IP3R3.[3] For instance, at a concentration of 50 µM, 2-APB can cause a significant decrease in the IP3 sensitivity of IP3R1, while having no significant effect on IP3R2 or IP3R3.[3] Higher concentrations (e.g., 100 µM) are required to inhibit IP3R3, and even at these concentrations, IP3R2 may remain unaffected.[3]

1.3. Biphasic Modulation of Store-Operated Calcium Entry (SOCE):

A critical aspect of 2-APB's mechanism is its dual effect on store-operated calcium entry (SOCE), a process tightly linked to IP3R-mediated store depletion.

-

Potentiation at Low Concentrations: At low micromolar concentrations (typically ≤ 10 µM), 2-APB can potentiate SOCE.[4][5][6][7]

-

Inhibition at High Concentrations: At higher concentrations (generally ≥ 30-50 µM), 2-APB inhibits SOCE.[4][5][6][7]

This biphasic effect is independent of its action on IP3 receptors and is thought to involve direct modulation of the SOCE machinery, including STIM and Orai proteins.

1.4. Off-Target Effects:

The utility of 2-APB as a specific IP3R modulator is limited by its numerous off-target effects, which include:

-

Inhibition of SERCA pumps: 2-APB can inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps responsible for refilling ER Ca²⁺ stores.[2]

-

Modulation of TRP channels: It has complex and concentration-dependent effects on various Transient Receptor Potential (TRP) channels.[1][8]

-

Blockade of Gap Junctions: 2-APB can block gap junction channels, with varying IC50 values for different connexin subtypes.[3]

Quantitative Data Presentation

The following table summarizes the key quantitative data regarding the effects of 2-APB on IP3 receptors and related cellular processes.

| Parameter | Value | Cell Type/System | Reference |

| IP3R Inhibition | |||

| IC50 | 42 µM | Not specified | [2] |

| Inhibition of IP3-evoked Ca2+ release | 50 µM (sevenfold decrease in IP3 sensitivity) | Permeabilized DT40-IP3R1 cells | [3] |

| No significant effect on IP3-evoked Ca2+ release | 50 µM | Permeabilized DT40-IP3R2 or DT40-IP3R3 cells | [3] |

| Inhibition of IP3R3 | 100 µM | Permeabilized DT40-IP3R3 cells | [3] |

| No effect on IP3-evoked Ca2+ release via IP3R2 | 100 µM | Permeabilized DT40-IP3R2 cells | [3] |

| Store-Operated Ca2+ Entry (SOCE) | |||

| Potentiation of SOCE | ≤ 10 µM (typically 1-5 µM) | Various cell lines | [4][5][6][7] |

| Inhibition of SOCE | ≥ 10 µM (typically ≥30-50 µM) | Various cell lines | [4][5][6][7] |

| IC50 for SOCE inhibition in HeLa cells | 6.5 ± 0.3 μM | HeLa cells | [9] |

| EC50 for SOCE activation in HeLa cells | 3.3 ± 3.5 μM | HeLa cells | [9] |

| Other Targets | |||

| Inhibition of SERCA pumps | Yes (concentration-dependent) | Not specified | [2] |

| Modulation of TRP channels | Yes (complex, concentration-dependent effects) | Not specified | [1][8] |

| Block of gap junctions (e.g., Cx36) | IC50 ~3 µM | Neuronal cells | [3] |

| Block of gap junctions (e.g., Cx43) | IC50 ~50 µM | Not specified | [3] |

Visualizing the Signaling Pathways and Workflows

To better understand the complex interactions of 2-APB, the following diagrams illustrate the key signaling pathways and experimental workflows.

Figure 1. Simplified signaling pathway of IP3-mediated calcium release and the modulatory points of 2-APB.

Figure 2. General experimental workflow for measuring the effect of 2-APB on IP3-mediated calcium release using Fura-2 AM.

Detailed Experimental Protocols

4.1. Measurement of IP3-Mediated Calcium Release using Fura-2 AM

This protocol describes the measurement of intracellular Ca²⁺ concentration changes in response to an IP3-generating agonist in the presence or absence of 2-APB.[10]

Materials:

-

Adherent mammalian cell line of interest (e.g., HEK293, HeLa)

-

Glass-bottom dishes or 96-well black, clear-bottom plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

2-Aminoethoxydiphenyl borate (2-APB)

-

IP3-generating agonist (e.g., carbachol, ATP, histamine)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

HBSS without Ca²⁺ and Mg²⁺

-

DMSO

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (340 nm and 380 nm excitation, ~510 nm emission)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or 96-well plates to achieve 70-80% confluency on the day of the experiment.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

-

Wash cells once with HBSS.

-

Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

De-esterification: Incubate the cells in HBSS for 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

-

2-APB Incubation:

-

Prepare working solutions of 2-APB in HBSS at the desired concentrations (e.g., 1, 10, 50, 100 µM) from a stock solution in DMSO. Include a vehicle control (DMSO).

-

Replace the HBSS with the 2-APB or vehicle solutions and incubate for 10-20 minutes.

-

-

Calcium Imaging:

-

Mount the dish or plate on the microscope or plate reader.

-

Acquire a stable baseline fluorescence reading, alternating excitation between 340 nm and 380 nm.

-

Add the IP3-generating agonist to the cells and continue recording the fluorescence changes until the signal returns to baseline.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm (F340/F380) for each time point.

-

Plot the F340/F380 ratio as a function of time to visualize the Ca²⁺ transient.

-

Compare the peak amplitude and area under the curve of the Ca²⁺ transients in the presence and absence of 2-APB to quantify its inhibitory effect.

-

4.2. Cell Permeabilization for Studying IP3 Receptors

This protocol allows for the direct application of IP3 and other non-membrane-permeable substances to the intracellular environment to study IP3R function.

Materials:

-

Cell suspension

-

Permeabilization buffer (e.g., containing a low concentration of a mild detergent like digitonin (B1670571) or saponin)

-

Intracellular-like medium (high K⁺, low Na⁺, with EGTA to buffer Ca²⁺)

-

IP3

-

2-APB

-

Fluorescent Ca²⁺ indicator (e.g., Fluo-4, Calcium Green)

Procedure:

-

Cell Preparation: Harvest cells and wash them in a suitable buffer (e.g., PBS).

-

Permeabilization:

-

Resuspend the cell pellet in the permeabilization buffer. The optimal concentration of the detergent and incubation time should be determined empirically for each cell type to ensure permeabilization of the plasma membrane without damaging the ER membrane.

-

Incubate for a short period (e.g., 5-10 minutes) on ice.

-

-

Washing: Wash the permeabilized cells with the intracellular-like medium to remove the permeabilizing agent and extracellular components.

-

Assay:

-

Resuspend the permeabilized cells in the intracellular-like medium containing the fluorescent Ca²⁺ indicator.

-

Add 2-APB or vehicle and incubate for a defined period.

-

Add a known concentration of IP3 to stimulate Ca²⁺ release.

-

Monitor the fluorescence changes using a fluorometer or fluorescence microscope.

-

-

Data Analysis: Quantify the IP3-induced Ca²⁺ release in the presence and absence of 2-APB to determine its inhibitory effect.

4.3. Patch-Clamp Electrophysiology of Single IP3R Channels

This advanced technique allows for the direct measurement of ion flow through individual IP3R channels, providing insights into their gating properties. The "excised inside-out patch" configuration from isolated cell nuclei is a common approach.[4][9]

Materials:

-

Isolated cell nuclei (from a cell line expressing the IP3R isoform of interest)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette solution (intracellular-like, containing the desired concentrations of IP3, Ca²⁺, and other modulators)

-

Bath solution (extracellular-like)

Procedure:

-

Nuclei Isolation: Isolate nuclei from the chosen cell line using established protocols.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 5-10 MΩ.

-

Patch Formation:

-

Fill the patch pipette with the pipette solution.

-

Under visual guidance using a microscope, carefully approach an isolated nucleus with the patch pipette.

-

Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the outer nuclear membrane.

-

-

Patch Excision:

-

Carefully pull the pipette away from the nucleus to excise a patch of the nuclear membrane, resulting in an "inside-out" configuration where the cytoplasmic face of the IP3R is exposed to the bath solution.

-

-

Single-Channel Recording:

-

Apply a constant holding potential across the patch (e.g., 0 mV).

-

Record the single-channel currents as the IP3Rs in the patch open and close.

-

The composition of the bath solution can be changed to study the effects of different ligands (e.g., 2-APB, Ca²⁺, ATP) on channel activity.

-

-

Data Analysis:

-

Analyze the single-channel recordings to determine parameters such as channel open probability (Po), mean open and closed times, and single-channel conductance.

-

Compare these parameters in the presence and absence of 2-APB to characterize its effect on IP3R gating.

-

Conclusion

2-Aminoethoxydiphenyl borate is a valuable but complex pharmacological tool for the study of IP3 receptor-mediated calcium signaling. Its inhibitory effect on IP3Rs, particularly IP3R1, is well-documented. However, researchers and drug development professionals must remain cognizant of its biphasic modulation of SOCE and its numerous off-target effects. Careful dose-response experiments and the use of complementary, more specific inhibitors are crucial for the accurate interpretation of data obtained using 2-APB. The detailed protocols provided in this guide offer a starting point for the rigorous investigation of the multifaceted actions of this compound on intracellular calcium dynamics.

References

- 1. Single-channel recording of inositol trisphosphate receptor in the isolated nucleus of a muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recording single-channel activity of inositol trisphosphate receptors in intact cells with a microscope, not a patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Chapter 4 Patch clamp techniques for single channel and whole-cell recording | Semantic Scholar [semanticscholar.org]

- 7. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 8. itu.int [itu.int]

- 9. Single-channel inositol 1,4,5-trisphosphate receptor currents revealed by patch clamp of isolated Xenopus oocyte nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Multifaceted Molecular Targets of 2-Aminoethoxydiphenyl Borate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a widely utilized, membrane-permeable chemical modulator in the study of intracellular calcium (Ca²⁺) signaling. Initially identified as an antagonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), its pharmacological profile is now understood to be considerably more complex. 2-APB interacts with a variety of molecular targets, often in a concentration-dependent manner, making it a valuable but intricate tool for dissecting Ca²⁺ signaling pathways. This technical guide provides an in-depth overview of the primary molecular targets of 2-APB, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers in the design and interpretation of their experiments.

Primary Molecular Targets of 2-APB

2-APB is a promiscuous pharmacological agent with several key molecular targets. Its effects can be broadly categorized into the modulation of intracellular Ca²⁺ release channels, store-operated Ca²⁺ entry (SOCE), and a variety of other ion channels.

Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs)

The first identified and most well-known action of 2-APB is its effect on IP₃Rs, which are intracellular ligand-gated Ca²⁺ channels located on the endoplasmic reticulum (ER) membrane. 2-APB is generally considered an antagonist of IP₃Rs, inhibiting the release of Ca²⁺ from the ER.[1] However, its effects can be complex, with some studies reporting subtype selectivity.[2][3]

Store-Operated Calcium Entry (SOCE): The STIM-Orai System

2-APB exhibits a characteristic biphasic effect on SOCE, a major Ca²⁺ influx pathway in non-excitable cells mediated by the interaction of the ER Ca²⁺ sensor STIM1 and the plasma membrane Ca²⁺ channel Orai1. At low concentrations, 2-APB potentiates SOCE, while at higher concentrations, it is inhibitory.[1][4] This dual action is thought to involve direct interactions with both STIM1 and Orai proteins.[5][6]

Transient Receptor Potential (TRP) Channels

2-APB is a broad-spectrum modulator of the TRP channel superfamily, a diverse group of cation channels involved in a wide range of sensory processes. Its actions vary depending on the specific TRP channel subtype, acting as either an activator or an inhibitor.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of 2-APB on its primary molecular targets. These values are compiled from various studies and should serve as a guide for experimental design.

Table 1: Effects of 2-APB on IP₃ Receptors

| Target | Action | IC₅₀/EC₅₀ | Cell Type/System |

| IP₃R (general) | Antagonist | 42 µM | Rat cerebellar microsomes[1] |

| IP₃R1 | Antagonist | ~50 µM (causes a sevenfold decrease in IP₃ sensitivity) | Permeabilized DT40-IP₃R1 cells[2][3] |

| IP₃R2 | No significant effect | > 50 µM | Permeabilized DT40-IP₃R2 cells[2][3] |

| IP₃R3 | Weak Antagonist | > 50 µM | Permeabilized DT40-IP₃R3 cells[2][3] |

Table 2: Biphasic Effects of 2-APB on Store-Operated Calcium Entry (STIM-Orai)

| Action | Concentration Range | Cell Type/System |

| Potentiation | < 10 µM | Jurkat T cells, DT40 B cells, RBL cells, HEK293 cells[1][4] |

| Inhibition | > 30-50 µM | Jurkat T cells, DT40 B cells, RBL cells, HEK293 cells[1][4][5] |

Table 3: Modulatory Effects of 2-APB on TRP Channels

| Target | Action | IC₅₀/EC₅₀ | Cell Type/System |

| Activated by 2-APB | |||

| TRPV1 | Activator | 114 ± 8 µM | HEK293 cells[7] |

| TRPV2 | Activator | 129 ± 13 µM | HEK293 cells[7] |

| TRPV3 | Activator | 34 ± 12 µM | HEK293 cells[7] |

| TRPV3 | Activator | 28 µM | HEK293 cells[8] |

| Inhibited by 2-APB | |||

| TRPC1 | Inhibitor | Micromolar concentrations | Heterologous expression systems[1] |

| TRPC3 | Inhibitor | Micromolar concentrations | Heterologous expression systems[1] |

| TRPC5 | Inhibitor | Micromolar concentrations | Heterologous expression systems[1] |

| TRPC6 | Inhibitor | Micromolar concentrations | Heterologous expression systems[1] |

| TRPV6 | Inhibitor | Micromolar concentrations | Heterologous expression systems[1] |

| TRPM3 | Inhibitor | Micromolar concentrations | Heterologous expression systems[1] |

| TRPM7 | Inhibitor | Micromolar concentrations | Heterologous expression systems[1] |

| TRPM8 | Inhibitor | Micromolar concentrations | Heterologous expression systems[1] |

| TRPP2 | Inhibitor | Micromolar concentrations | Heterologous expression systems[1] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: IP₃ Receptor Signaling Pathway and Point of Inhibition by 2-APB.

Caption: STIM-Orai Signaling Pathway and Biphasic Modulation by 2-APB.

Experimental Workflows

Caption: Experimental Workflow for Calcium Imaging with 2-APB.

Caption: Workflow for Validating 2-APB's Target Specificity Using Knockout Models.

Detailed Experimental Protocols

Protocol 1: Measuring IP₃-Mediated Ca²⁺ Release Using Fura-2 Calcium Imaging

Objective: To quantify the inhibitory effect of 2-APB on agonist-induced, IP₃-mediated Ca²⁺ release from the ER.

Materials:

-

Adherent mammalian cell line (e.g., HEK293, HeLa) cultured on glass-bottom dishes.

-

Fura-2 AM (acetoxymethyl ester) fluorescent Ca²⁺ indicator.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline.

-

2-APB stock solution (e.g., 100 mM in DMSO).

-

Agonist to stimulate IP₃ production (e.g., carbachol, histamine).

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission).

Methodology:

-

Cell Preparation: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM) in HBSS.

-

Wash cells once with HBSS.

-

Incubate cells with the loading solution for 30-60 minutes at room temperature, protected from light.

-

Wash cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.

-

-

2-APB Incubation:

-

Prepare working solutions of 2-APB at various concentrations (e.g., 1 µM to 100 µM) in HBSS. Include a vehicle control (DMSO in HBSS).

-

Replace the HBSS on the cells with the 2-APB or vehicle solution and pre-incubate for 10-20 minutes.

-

-

Calcium Imaging:

-

Mount the dish on the microscope stage.

-

Begin recording fluorescence intensity, alternating excitation between 340 nm and 380 nm, and measuring emission at ~510 nm.

-

Record a stable baseline for 1-2 minutes.

-

Add the agonist at a predetermined concentration to stimulate IP₃ production.

-

Continue recording until the Ca²⁺ signal returns to or near baseline.

-

-

Data Analysis:

-

For each time point, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

-

Plot the F340/F380 ratio over time.

-

Compare the peak amplitude of the Ca²⁺ transient in 2-APB-treated cells to the vehicle-treated control to quantify the inhibition.[9]

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Modulation

Objective: To measure the direct effect of 2-APB on TRP channel currents. This example focuses on the activation of TRPV2.

Materials:

-

HEK293 cells transiently or stably expressing the TRP channel of interest (e.g., TRPV2).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).

-

2-APB and other relevant agonists/antagonists.

Methodology:

-

Cell Preparation: Plate cells expressing the target TRP channel onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps (e.g., -100 mV to +100 mV) to elicit currents.

-

-

Drug Application:

-

Record baseline currents.

-

Apply the TRP channel agonist (if applicable) to establish a stable baseline activated current.

-

Apply 2-APB via the perfusion system at various concentrations. For TRPV2, 2-APB itself can be used as an agonist.[10]

-

Record the current in the presence of 2-APB.

-

Wash out the drug to observe reversibility.

-

-

Data Analysis:

Protocol 3: FRET Microscopy to Assess STIM1-Orai1 Coupling

Objective: To visualize the effect of 2-APB on the interaction between STIM1 and Orai1 following store depletion.

Materials:

-

HEK293 cells co-transfected with STIM1-YFP and Orai1-CFP.

-

Microscope equipped for FRET imaging (CFP excitation/emission, YFP excitation/emission, and CFP excitation/YFP emission filter sets).

-

Physiological saline.

-

Thapsigargin (to induce store depletion).

-

2-APB.

Methodology:

-

Cell Preparation: Co-transfect cells with STIM1-YFP and Orai1-CFP constructs and plate on glass-bottom dishes.

-

Imaging:

-

Mount the dish on the FRET microscope.

-

Acquire baseline images in the CFP, YFP, and FRET channels in a resting cell.

-

Induce ER store depletion by adding thapsigargin.

-

Acquire images over time to observe the co-clustering of STIM1 and Orai1 and the corresponding increase in FRET efficiency.

-

-

2-APB Application:

-

Once a stable, high-FRET state is achieved following store depletion, add 2-APB (e.g., 50 µM) to the imaging medium.

-

Continue to acquire images to observe the effect of 2-APB on the STIM1-Orai1 FRET signal.

-

-

Data Analysis:

Conclusion

2-Aminoethoxydiphenyl borate is a powerful pharmacological tool for the study of calcium signaling. However, its promiscuous nature, targeting IP₃Rs, the STIM-Orai system, and a wide array of TRP channels, necessitates careful experimental design and interpretation. Researchers must consider the concentration-dependent effects of 2-APB and the specific expression profile of its potential targets in their experimental system. The use of multiple concentrations, specific antagonists for off-target channels, and genetic validation with knockout models are crucial for attributing the observed effects of 2-APB to a specific molecular target. This guide provides the foundational quantitative data and methodological frameworks to assist researchers in leveraging the utility of 2-APB while navigating its complexities.

References

- 1. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-aminoethoxydiphenyl borate activates and sensitizes the heat-gated ion channel TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STIM1-Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessing the Molecular Nature of the STIM1/Orai1 Coupling Interface Using FRET Approaches - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dawn of a Complex Modulator: The Discovery and Initial Characterization of 2-Aminoethoxydiphenyl Borate (2-APB)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling research, few molecules have proven to be as instrumental, and as complex, as 2-Aminoethoxydiphenyl borate (B1201080) (2-APB). Initially heralded as a specific inhibitor of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, subsequent investigations rapidly unveiled a more intricate pharmacological profile, establishing 2-APB as a multifaceted modulator of intracellular calcium (Ca2+) signaling. This technical guide provides a comprehensive overview of the seminal research that led to the discovery and initial characterization of 2-APB, offering a detailed look at the foundational experiments, quantitative data, and the evolving understanding of its mechanism of action.

The Initial Discovery: An IP3 Receptor Antagonist

The scientific journey of 2-APB began in 1997 with a publication by Maruyama and colleagues, who identified it as a membrane-permeable compound capable of modulating IP3-induced Ca2+ release.[1][2] This initial characterization positioned 2-APB as a valuable tool for dissecting the role of IP3 receptors in cellular physiology. The key finding was its ability to inhibit the release of calcium from the endoplasmic reticulum (ER) in a concentration-dependent manner.[1]

Quantitative Data from Initial Characterization

The foundational study by Maruyama et al. (1997) established the inhibitory potency of 2-APB on IP3-induced Ca2+ release.

| Parameter | Value | Cell System/Preparation | Conditions | Reference |

| IC50 | 42 µM | Rat cerebellar microsomal preparations | Inhibition of Ca2+ release induced by 100 nM IP3 | [2] |

Key Experimental Protocol: Inhibition of IP3-Induced Calcium Release

The methodology employed by Maruyama et al. (1997) laid the groundwork for understanding the primary effect of 2-APB.[1][2]

1. Preparation of Cerebellar Microsomes:

-

Cerebella were dissected from Wistar rats and homogenized in a buffer solution containing 0.32 M sucrose (B13894) and 10 mM HEPES-NaOH (pH 7.4), supplemented with a protease inhibitor cocktail.

-

The homogenate underwent centrifugation at 900 x g for 10 minutes to eliminate nuclei and cellular debris.

-

The resulting supernatant was further centrifuged at 105,000 x g for 60 minutes to pellet the microsomes, which are fragments of the endoplasmic reticulum.[1]

2. Calcium Release Assay:

-

The isolated microsomes were incubated in a buffer containing 100 mM KCl, 20 mM HEPES-NaOH (pH 7.4), 5 mM MgCl2, and 1 mM ATP. This allows for the active uptake of Ca2+ into the microsomes via the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps.

-

The extra-microsomal Ca2+ concentration was continuously monitored using a Ca2+-sensitive fluorescent indicator, such as Fura-2.

-

Once a stable, low extra-microsomal Ca2+ concentration was achieved (indicating loaded microsomes), various concentrations of 2-APB were introduced.

-

Following the addition of 2-APB, a fixed concentration of IP3 (100 nM) was added to trigger the release of Ca2+ from the microsomes.

-

The subsequent increase in extra-microsomal Ca2+ fluorescence was measured to quantify the extent of IP3-induced Ca2+ release and the inhibitory effect of 2-APB.[1]

Visualizing the Initial Hypothesis: 2-APB and the IP3 Signaling Pathway

Based on the initial findings, the mechanism of action of 2-APB was thought to be a direct or indirect inhibition of the IP3 receptor, preventing the release of stored calcium.

Caption: Initial model of 2-APB's inhibitory action on the IP3 signaling pathway.

A Paradigm Shift: The Bimodal Effect on Store-Operated Calcium Entry (SOCE)

While the discovery of 2-APB as an IP3 receptor antagonist was a significant advancement, subsequent research painted a more nuanced picture. A landmark study by Prakriya and Lewis in 2001 revealed that 2-APB has a complex, bimodal effect on store-operated calcium entry (SOCE), a critical Ca2+ influx pathway.[1] This effect was shown to be independent of its action on IP3 receptors.[3]

-

Potentiation at low concentrations (<10 µM): 2-APB was found to enhance store-operated Ca2+ influx.

-

Inhibition at high concentrations (>30-50 µM): At higher doses, 2-APB inhibits SOCE.

This discovery was pivotal, as it demonstrated that the effects of 2-APB extended beyond the IP3 receptor and directly modulated the machinery of SOCE, now known to be primarily mediated by STIM and Orai proteins.

Quantitative Data on SOCE Modulation

| Effect | Concentration Range | Cell System | Reference |

| Potentiation | 1-5 µM | Jurkat T cells, DT40 B cells, RBL cells | [3] |

| Inhibition | ≥ 10 µM | Jurkat T cells, DT40 B cells, RBL cells | [3] |

Key Experimental Protocol: Electrophysiological Recording of I-CRAC

The bimodal effect of 2-APB on SOCE was elegantly demonstrated through whole-cell patch-clamp electrophysiology to measure the Ca2+ release-activated Ca2+ current (I-CRAC).

1. Cell Preparation and Electrophysiology:

-

Cells (e.g., Jurkat T cells) were used in the whole-cell patch-clamp configuration.

-

The intracellular (pipette) solution contained a high concentration of a Ca2+ chelator (e.g., BAPTA or EGTA) to passively deplete the ER Ca2+ stores upon establishing the whole-cell configuration, thereby activating I-CRAC.

-

The extracellular solution was a standard Ringer's solution containing millimolar concentrations of Ca2+.

-

A holding potential of 0 mV was typically used, and current-voltage (I-V) relationships were determined by applying voltage ramps (e.g., -100 to +100 mV over 50 ms) at regular intervals.

2. Drug Application:

-

Once a stable I-CRAC was established, various concentrations of 2-APB were applied to the extracellular solution via a perfusion system.

-

The effect of 2-APB on the amplitude and kinetics of I-CRAC was recorded over time. This revealed the initial potentiation at low concentrations followed by inhibition at higher concentrations.[1]

Visualizing the Revised Understanding: 2-APB's Dual Role

The discovery of 2-APB's bimodal effect on SOCE necessitated a revised model of its cellular actions, highlighting its direct interaction with the SOCE machinery, independent of the IP3 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. 2APB, 2-aminoethoxydiphenyl borate, a membrane-penetrable modulator of Ins(1,4,5)P3-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of 2-APB in Store-Operated Calcium Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a membrane-permeable small molecule that has been extensively used as a pharmacological tool to investigate intracellular calcium (Ca²⁺) signaling. Initially identified as an inhibitor of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, its role in store-operated calcium entry (SOCE) is now a major focus of research.[1][2] SOCE is a fundamental Ca²⁺ influx pathway activated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), playing a critical role in a myriad of cellular processes, from gene expression and cell proliferation to immune responses.[3][4] The core machinery of SOCE involves the ER Ca²⁺ sensor, stromal interaction molecule (STIM) proteins, and the plasma membrane Ca²⁺ channel-forming Orai proteins.[3][5]

This technical guide provides an in-depth analysis of the complex and multifaceted role of 2-APB in modulating SOCE. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, quantitative effects, and the experimental protocols necessary for its study.

The Biphasic Action of 2-APB on SOCE

A defining characteristic of 2-APB is its biphasic, or dual, effect on SOCE. At low concentrations, it potentiates or enhances SOCE, while at higher concentrations, it acts as an inhibitor.[6] This concentration-dependent activity is a critical consideration in the design and interpretation of experiments.

The molecular underpinnings of this biphasic action are attributed to its complex interactions with the core components of the SOCE machinery: the STIM proteins in the ER and the Orai channels in the plasma membrane.[6]

-

Potentiation (Low Concentrations): At low micromolar concentrations, 2-APB is thought to directly act on the open Orai1 channel pore, causing it to dilate and thereby increasing Ca²⁺ conductance.[6][7] This potentiation of the calcium release-activated Ca²⁺ current (ICRAC) occurs after the stores have been depleted and does not appear to directly activate the channels independently of STIM1.[8]

-

Inhibition (High Concentrations): At higher micromolar concentrations, 2-APB exhibits inhibitory effects through multiple mechanisms. It can prevent the formation of STIM1 puncta, which are clusters of STIM1 at ER-plasma membrane junctions essential for activating Orai channels.[8][9] Furthermore, it can disrupt the functional coupling between STIM1 and Orai1.[7][10] It has also been shown to directly inhibit Orai1 channels.[10][11]

Quantitative Effects of 2-APB on SOCE

The precise concentrations at which 2-APB potentiates or inhibits SOCE can vary depending on the cell type and experimental conditions.[6] The following tables summarize the reported concentration-dependent effects of 2-APB on SOCE and its molecular components.

| Effect on SOCE | Concentration Range | Cell Types Studied | References |

| Potentiation | ≤ 10 µM | HEK293, Jurkat T cells, DT40 B cells, Rat Basophilic Leukemia (RBL) cells | [6][7][8] |

| Inhibition | ≥ 30-50 µM | HEK293, Jurkat T cells, DT40 B cells, RBL cells | [6][7][8] |

| Molecular Target | Action | IC₅₀ / EC₅₀ / Effective Concentration | Experimental System | References |

| IP₃ Receptors | Antagonist | IC₅₀ = 42 µM | Rat cerebellar microsomes | [2] |

| ICRAC (STIM1/Orai1) | Potentiation | Up to 5-fold increase at low concentrations | HEK293 cells | [8] |

| ICRAC (STIM1/Orai1) | Inhibition | Strong inhibition at ≥30 µM | HEK293 cells | [8] |

| STIM1 Puncta Formation | Inhibition | Blocked by inhibitory concentrations | HEK293 cells | [8][9][12] |

| Orai1 (STIM1-independent mutants) | Inhibition | Direct inhibition | HEK293 cells | [10][11] |

| Orai3/STIM1 | Activation | Sustained activation | HEK293 cells | [8][9][12] |

Signaling Pathways and Mechanisms of Action

The interaction of 2-APB with the SOCE pathway is intricate. The following diagrams, generated using Graphviz, illustrate the key signaling events.

References

- 1. 2-Aminoethoxydiphenyl borate (2-APB) inhibits capacitative calcium entry independently of the function of inositol 1,4,5-trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complex actions of 2-aminoethyldiphenyl borate on store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms underlying inhibition of STIM1-Orai1-mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry* | Semantic Scholar [semanticscholar.org]

The Biphasic Nature of 2-Aminoethoxydiphenyl Borate (2-APB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a widely utilized pharmacological agent in the study of intracellular calcium (Ca²⁺) signaling. Initially identified as an inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), its pharmacological profile has been revealed to be far more complex. 2-APB exhibits a characteristic biphasic, or dual, effect on store-operated calcium entry (SOCE), potentiating it at low concentrations and inhibiting it at higher concentrations.[1] Furthermore, it modulates the activity of a wide array of Transient Receptor Potential (TRP) channels, acting as both an agonist and an antagonist depending on the specific channel subtype. This technical guide provides an in-depth exploration of the multifaceted and dose-dependent actions of 2-APB, its underlying molecular mechanisms, and key experimental considerations for its use in research and drug development.

Core Mechanisms of Action: A Biphasic Profile

The most prominent feature of 2-APB is its concentration-dependent modulation of SOCE, a crucial Ca²⁺ influx pathway activated by the depletion of endoplasmic reticulum (ER) Ca²⁺ stores. This process is primarily mediated by the interaction of the ER Ca²⁺ sensor, stromal interaction molecule (STIM), and the plasma membrane Ca²⁺ channel, Orai.[1]

At low concentrations (typically ≤ 10 µM) , 2-APB potentiates SOCE. This enhancement is thought to occur through a direct action on the open Orai1 channel pore, causing it to dilate and thereby increasing Ca²⁺ conductance.[1]

At higher concentrations (generally ≥ 30-50 µM) , 2-APB inhibits SOCE. This inhibition is multifaceted and can involve:

-

Preventing the formation of STIM1 puncta, which are essential for activating Orai channels.[1]

-

Disrupting the functional coupling between STIM1 and Orai1.[1]

-

Directly blocking the Orai1 channel.[2]

It is crucial to note that these effects on SOCE are largely independent of 2-APB's action on IP₃ receptors.[1]

Quantitative Data on 2-APB's Molecular Targets

The following tables summarize the quantitative effects of 2-APB on its primary molecular targets. These values can vary depending on the cell type and experimental conditions.

Table 1: Biphasic Effects of 2-APB on Store-Operated Ca²⁺ Entry (SOCE)

| Effect | Concentration Range | Key Molecular Targets | Reference |

| Potentiation | ≤ 10 µM | Orai1 | [1] |

| Inhibition | ≥ 30-50 µM | STIM1, Orai1 | [1][2] |

Table 2: Effects of 2-APB on IP₃ Receptors

| Action | IC₅₀ | Notes | Reference |

| Antagonist | 42 µM | Inhibits IP₃-induced Ca²⁺ release. | [3] |

Table 3: Modulatory Effects of 2-APB on TRP Channels

| TRP Channel Subtype | Action | EC₅₀ / IC₅₀ | Reference |

| TRPV1 | Activation | - | [4][5] |

| TRPV2 | Activation | 18 µM (rat), 22 µM (mouse) | [4][5][6] |

| TRPV3 | Activation | EC₅₀ of 28 µM | [4][5][7] |

| TRPC3 | Inhibition | Micromolar concentrations | [8] |

| TRPC5 | Inhibition | IC₅₀ of 20 µM | [8][9] |

| TRPC6 | Inhibition | Micromolar concentrations | [8] |

| TRPM2 | Inhibition | - | [8] |

| TRPM3 | Inhibition | - | [8] |

| TRPM7 | Inhibition | IC₅₀ in the 70–170 µM range | [8][10] |

Signaling Pathways Modulated by 2-APB

The complex pharmacology of 2-APB allows it to intersect with multiple critical signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular mechanisms underlying inhibition of STIM1-Orai1-mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2APB, 2-aminoethoxydiphenyl borate, a membrane-penetrable modulator of Ins(1,4,5)P3-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminoethoxydiphenyl borate as a common activator of TRPV1, TRPV2, and TRPV3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Aminoethoxydiphenyl Borate Activates and Sensitizes the Heat-Gated Ion Channel TRPV3 | Journal of Neuroscience [jneurosci.org]

- 8. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminoethoxydiphenyl Borate: A Technical Guide to its Role as a Modulator of Intracellular Calcium

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a membrane-permeable small molecule that has become an indispensable, albeit complex, pharmacological tool in the study of intracellular calcium (Ca²⁺) signaling. Initially identified as an antagonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), its known functions have expanded to include modulation of store-operated calcium entry (SOCE), sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, and a wide array of Transient Receptor Potential (TRP) channels.[1][2] This technical guide provides an in-depth overview of 2-APB's mechanisms of action, presents quantitative data on its various targets, details key experimental protocols, and visualizes the complex signaling pathways it influences. A thorough understanding of its multifaceted nature is critical for the accurate design and interpretation of experiments in the field of calcium signaling.

Core Mechanisms of Action

2-APB's influence on intracellular Ca²⁺ homeostasis is not mediated by a single target but rather through its interaction with multiple key components of the Ca²⁺ signaling machinery. Its effects are often concentration-dependent and can vary significantly between cell types.[1][3]

Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs)

The first described biological activity of 2-APB was its role as a membrane-permeable antagonist of the IP₃R, a channel located on the endoplasmic reticulum (ER) membrane responsible for releasing Ca²⁺ into the cytosol upon binding of IP₃.[2][4] 2-APB inhibits IP₃-induced Ca²⁺ release (IICR), making it a valuable tool for investigating IP₃-mediated signaling pathways.[2][5] It has been shown to selectively inhibit the type 1 IP₃ receptor (IP₃R1) without affecting IP₃ binding, suggesting a non-competitive mechanism of action.[6]

Store-Operated Calcium Entry (SOCE)

Perhaps the most complex action of 2-APB is its bimodal regulation of SOCE, the process by which ER Ca²⁺ store depletion triggers Ca²⁺ influx across the plasma membrane.[7] This process is primarily mediated by the interaction of the ER Ca²⁺ sensor, STIM1, with Orai channels in the plasma membrane.[8]

-

Potentiation (Low Concentrations): At low concentrations (typically ≤10 µM), 2-APB potentiates SOCE and the associated calcium release-activated Ca²⁺ current (I_CRAC).[7][9] This potentiation is thought to occur through a direct effect on the Orai channel pore.[7]

-

Inhibition (High Concentrations): At higher concentrations (≥30-50 µM), 2-APB inhibits SOCE and I_CRAC.[7][8][9] This inhibition is attributed to multiple effects, including blocking the formation of STIM1 puncta at the ER-plasma membrane junctions and potentially a direct block of the Orai channel.[8][10]

This dual activity necessitates careful dose-response studies in any given experimental system.[7][11]

Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)

2-APB is also a known inhibitor of SERCA pumps, the enzymes responsible for pumping Ca²⁺ from the cytosol back into the ER to maintain high Ca²⁺ stores. By inhibiting SERCA, 2-APB can contribute to the depletion of ER Ca²⁺ stores, an effect that can confound experiments aimed at studying IP₃R inhibition.[12] The inhibitory effect is isoform-dependent, with SERCA2b being more sensitive than SERCA1a, and is more potent at lower pH.[13]

Transient Receptor Potential (TRP) Channels

2-APB is a promiscuous modulator of numerous TRP channels, a diverse family of cation channels involved in a wide range of cellular processes.[9][14] Its actions are subtype-specific and can be either inhibitory or activatory.[3][15]

-

Inhibited Channels: TRPC1, TRPC3, TRPC5, TRPC6, TRPM2, TRPM3, TRPM7, TRPM8, and TRPP2.[9][16][17]

-

Activated Channels: TRPV1, TRPV2, and TRPV3, typically at higher concentrations.[9][18]

This broad activity profile is a critical consideration, as off-target effects on TRP channels can significantly impact experimental outcomes.[3][14]

Data Presentation: Quantitative Effects of 2-APB

The following tables summarize the reported effective concentrations of 2-APB on its primary molecular targets. Researchers should note that these values can be cell-type and condition-specific.

Table 1: Quantitative Effects of 2-APB on IP₃ Receptors and Store-Operated Calcium Entry (SOCE)

| Target | Action | Concentration / IC₅₀ / EC₅₀ | Cell Type / System | Reference(s) |

| IP₃ Receptors (IP₃R) | Antagonist | IC₅₀ = 42 µM | Various | [1][9] |

| SOCE / CRAC Channels | Potentiation | ≤ 5-10 µM | Jurkat T cells, DT40 B cells, RBL cells, HEK293 cells | [1][7][8] |

| SOCE / CRAC Channels | Inhibition | ≥ 30-50 µM | Jurkat T cells, DT40 B cells, RBL cells, HEK293 cells | [1][7][8] |

| SOCE (HeLa cells) | Inhibition | IC₅₀ = 6.5 ± 0.3 µM | HeLa cells | [19] |

| SOCE (HeLa cells) | Potentiation | EC₅₀ = 3.3 ± 3.5 µM | HeLa cells | [19] |

Table 2: Quantitative Effects of 2-APB on SERCA Pumps

| Target | Action | Concentration / IC₅₀ | Conditions | Reference(s) |

| SERCA1a | Inhibition | IC₅₀ = 725 µM | pH 7.2 | [20][13] |

| SERCA1a | Inhibition | IC₅₀ = 70 µM | pH 6.0 | [20][13] |

| SERCA2b | Inhibition | IC₅₀ = 325 µM | pH 7.2 | [20][13] |

Table 3: Modulatory Effects of 2-APB on Transient Receptor Potential (TRP) Channels

| Target | Action | Concentration / IC₅₀ / EC₅₀ | Reference(s) |

| TRPC5 | Inhibition | IC₅₀ = 20 µM | [16] |

| TRPC6 | Inhibition | Micromolar concentrations | [9][16] |

| TRPM2 | Inhibition | Micromolar concentrations | [9] |

| TRPM3 | Inhibition | Micromolar concentrations | [16] |

| TRPM7 | Inhibition | IC₅₀ = 70-170 µM | [17] |

| TRPV1 | Activation | EC₅₀ = 114 ± 8 µM | [18] |

| TRPV2 | Activation | EC₅₀ = 129 ± 13 µM | [18] |

| TRPV3 | Activation | EC₅₀ = 34 ± 12 µM | [18] |

Signaling Pathway & Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 2-APB and associated experimental workflows.

Experimental Protocols

The following are generalized protocols for common assays used to investigate the effects of 2-APB. Researchers must optimize these protocols for their specific cell type and experimental setup.

Protocol: Measuring 2-APB's Effect on Agonist-Induced Ca²⁺ Release via Fluorescence Imaging

This protocol outlines a method to assess the inhibitory effect of 2-APB on IP₃R-mediated Ca²⁺ release using a fluorescent Ca²⁺ indicator.[1][11][21]

1. Materials:

-

Adherent cells cultured on glass-bottom imaging dishes.

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM).

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with and without Ca²⁺.

-

2-APB stock solution (e.g., 10-100 mM in cell-culture grade DMSO).[1]

-

IP₃-generating agonist (e.g., carbachol, histamine, ATP).

-

Fluorescence microscope equipped for live-cell imaging.

2. Cell Preparation and Dye Loading:

-

a. Seed cells on imaging dishes to achieve 80-90% confluency on the day of the experiment.[21]

-

b. Prepare a loading solution of the Ca²⁺ indicator (e.g., 1-5 µM Fura-2 AM) in physiological buffer.

-

c. Wash cells once with buffer, then incubate with the dye loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[1]

-

d. Wash cells twice with buffer to remove extracellular dye and allow at least 30 minutes for the dye's AM ester to be cleaved (de-esterification).[1]

3. Calcium Measurement:

-

a. Mount the dish on the microscope stage and perfuse with physiological buffer.

-

b. Acquire a stable baseline fluorescence signal for 2-3 minutes.[11]

-

c. Control Response: Perfuse the cells with the IP₃-generating agonist and record the resulting Ca²⁺ transient until it returns to near baseline.

-

d. Wash out the agonist and allow the cells to recover.

-

e. 2-APB Treatment: Perfuse the cells with a buffer containing the desired concentration of 2-APB for a pre-incubation period (e.g., 10-15 minutes).[11]

-

f. Test Response: While maintaining the presence of 2-APB, re-stimulate the cells with the same concentration of the agonist and record the Ca²⁺ response.

4. Data Analysis:

-

a. Quantify the Ca²⁺ response by measuring the peak amplitude of the fluorescence signal or the area under the curve.

-

b. Compare the agonist response in the presence of 2-APB to the control response to determine the percent inhibition.

-

c. It is crucial to perform a dose-response curve to find the optimal concentration for the desired effect in your specific system.[1][11]

Protocol: Measuring 2-APB's Bimodal Effect on I_CRAC via Whole-Cell Patch-Clamp

This protocol describes how to measure the direct effects of 2-APB on store-operated channels using electrophysiology.[2]

1. Materials & Solutions:

-

Cells suitable for patch-clamp (e.g., Jurkat T cells, HEK293 cells expressing STIM1/Orai1).

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

-

External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES (pH 7.4).

-

Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2). To deplete stores, include 20 µM IP₃ in the pipette solution.[8]

2. Procedure:

-

a. Establish a whole-cell patch-clamp configuration. A holding potential of 0 mV is common.[2]

-

b. Allow the internal solution containing IP₃ and BAPTA to dialyze into the cell. This will passively deplete the ER Ca²⁺ stores and lead to the gradual activation of I_CRAC.

-

c. Monitor current activation by applying repetitive voltage ramps (e.g., from -100 mV to +100 mV over 50 ms (B15284909) every 2 seconds).[2][8] I_CRAC is characterized by its strong inward rectification.

-

d. Once I_CRAC has reached a stable, maximal amplitude, begin perfusion with the external solution containing a low concentration of 2-APB (e.g., 1-10 µM). Observe for potentiation (an increase in current amplitude).

-

e. After observing potentiation or washing out the low concentration, apply a high concentration of 2-APB (e.g., 50-100 µM) and observe for inhibition (a decrease in current amplitude).

3. Data Analysis:

-

a. Extract the current amplitude at a negative potential (e.g., -80 mV or -100 mV) from the voltage ramps over time.

-

b. Plot the current amplitude versus time to visualize the potentiation and inhibition phases induced by 2-APB.

Important Considerations and Best Practices

-

Concentration Dependence: The most critical factor when using 2-APB is its concentration. The bimodal effect on SOCE and the multitude of off-targets mean that a result at one concentration may be reversed at another.[3][11] Always perform dose-response curves.

-

Off-Target Effects: Be aware of 2-APB's effects on SERCA and TRP channels. Design control experiments to rule out their contribution to your observed phenotype. For example, compare the effects of 2-APB with a specific SERCA inhibitor like thapsigargin.

-

Solution Stability: 2-APB can hydrolyze in aqueous physiological buffers.[22] It is recommended to prepare fresh solutions for each experiment from a DMSO stock to ensure consistent results.[3]

-

Cell-Type Specificity: The expression levels of IP₃Rs, STIM, Orai, SERCA pumps, and TRP channels vary between cell types. Therefore, the effects of 2-APB can be highly cell-type-specific.[1]

Conclusion

2-Aminoethoxydiphenyl borate is a powerful but complex modulator of intracellular Ca²⁺ signaling. Its utility extends far beyond its initial characterization as an IP₃R antagonist to encompass key roles in regulating SOCE, ER Ca²⁺ filling, and TRP channel activity. While its promiscuity demands caution and rigorous experimental controls, a comprehensive understanding of its dose-dependent and multifaceted actions allows researchers to effectively leverage this compound to dissect the intricate and vital signaling pathways governed by intracellular calcium.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Aminoethoxydiphenyl borate, a inositol 1,4,5-triphosphate receptor inhibitor, prevents atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]

- 10. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry* | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Activation of TRP Channels in Mammalian Systems - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of SERCA Ca2+ pumps by 2-aminoethoxydiphenyl borate (2-APB). 2-APB reduces both Ca2+ binding and phosphoryl transfer from ATP, by interfering with the pathway leading to the Ca2+-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Aminoethoxydiphenyl Borate: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a versatile and widely studied organoboron compound that has garnered significant attention in the scientific community for its complex modulation of intracellular calcium (Ca²⁺) signaling.[1][2][3] Initially identified as an antagonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), its pharmacological profile has since been revealed to be far more intricate, encompassing a range of effects on store-operated calcium entry (SOCE) and various members of the transient receptor potential (TRP) channel family.[4][5][6] This technical guide provides a comprehensive overview of the chemical properties, structure, and multifaceted biological activities of 2-APB, with a focus on its mechanisms of action, experimental applications, and key quantitative data. Detailed experimental protocols for its synthesis and use in seminal studies are also presented, alongside visualizations of the relevant signaling pathways to facilitate a deeper understanding of its cellular effects.

Chemical Properties and Structure

2-Aminoethoxydiphenyl borate is a synthetic compound that exists as a white crystalline powder under standard conditions.[1][7] There have been some conflicting reports describing it as a clear colorless to yellow liquid, which may be attributable to impurities or the specific formulation.[8] It is an organoboron compound characterized by a central boron atom covalently bonded to two phenyl groups and an aminoethoxy group.[1] The presence of both aromatic and polar functional groups contributes to its solubility in various organic solvents and its ability to interact with biological targets.[4][9]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Aminoethoxydiphenyl borate is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₆BNO | [1][4][8] |

| Molecular Weight | 225.10 g/mol | [1][4] |

| CAS Number | 524-95-8 | [1][3][4][8] |

| IUPAC Name | 2-(diphenylboranyloxy)ethanamine | [1] |

| Alternative Names | 2-APB, 2-Aminoethyl diphenylborinate | [3][4][8] |

| Appearance | White crystalline powder | [1][7] |

| Melting Point | 188-194 °C (with decomposition) | [8] |

| Boiling Point | 325.3 ± 34.0 °C (Predicted) | [8] |

| Solubility | Soluble in DMSO, DMF, ethanol, methanol | [4][9] |

| Slightly soluble in PBS (pH 7.2) | [9] |

Chemical Structure

The chemical structure of 2-Aminoethoxydiphenyl borate features a tetracoordinate boron atom, which is unusual for simple organoboranes and contributes to its relative stability. The molecule consists of a diphenylborinic acid moiety esterified with 2-aminoethanol. The nitrogen atom of the amino group can form a dative bond with the boron atom, resulting in a stable five-membered ring structure.[5][6]

Structural Identifiers

| Identifier | Value | Reference(s) |

| SMILES | C1=CC=C(C=C1)B(C2=CC=CC=C2)OCCN | [1] |

| InChI | InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, typically in the range of δ 7.0-7.5 ppm. The methylene (B1212753) protons of the ethoxy group would appear as two triplets, one for the -OCH₂- group and another for the -NCH₂- group. The protons of the primary amine would likely appear as a broad singlet. One study on a para-fluoro-substituted analog of 2-APB in DMSO-d₆ showed the aromatic protons in the range of δ 6.8-7.4 ppm, the -OCH₂- protons as a triplet at δ 3.76 ppm, and the -NCH₂- protons as a multiplet at δ 2.82 ppm.[10] The amino protons appeared as a broad singlet at δ 6.07 ppm.[10]

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the ipso-carbons (attached to boron) being deshielded. The two methylene carbons of the ethoxy group would also be present. For the para-chloro-substituted analog in DMSO-d₆, the aromatic carbons were observed between δ 124-133 ppm, the -OCH₂- carbon at δ 62.45 ppm, and the -NCH₂- carbon at δ 41.37 ppm.[10]

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boron-containing compounds. For a tetracoordinate boron atom in a boronate ester, the chemical shift is expected to be in the range of δ 2-10 ppm. For a para-fluoro-substituted analog, the ¹¹B NMR signal was observed at δ 4.27 ppm.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Aminoethoxydiphenyl borate would exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3500 - 3300 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=C stretch (aromatic) | 1600 - 1475 |

| B-O stretch | 1380 - 1310 |

| C-N stretch | 1250 - 1020 |

| B-C stretch | ~700 |

Mass Spectrometry (MS)

Mass spectrometric analysis of 2-APB would show a molecular ion peak corresponding to its molecular weight (225.10 g/mol ). For a para-chloro-substituted analog, electrospray ionization mass spectrometry (ESI-MS) showed a protonated molecular ion [M+H]⁺ at m/z 260.10.[10]

Biological Activity and Signaling Pathways

2-APB exerts a complex and often concentration-dependent array of effects on intracellular calcium signaling pathways. Its primary targets include IP₃ receptors, store-operated calcium channels, and various TRP channels.

Modulation of IP₃ Receptors

2-APB was first identified as a membrane-permeable inhibitor of IP₃-induced Ca²⁺ release.[4] It acts as a non-competitive antagonist of the IP₃ receptor, thereby blocking the release of calcium from the endoplasmic reticulum.[4] However, its inhibitory effect can be inconsistent and is dependent on the relative concentrations of 2-APB and IP₃.

Figure 1: 2-APB as an inhibitor of the IP₃ signaling pathway.

Bimodal Regulation of Store-Operated Calcium Entry (SOCE)

One of the most intriguing aspects of 2-APB's pharmacology is its bimodal effect on SOCE, a process critical for the refilling of depleted intracellular calcium stores. At low concentrations (≤ 10 µM), 2-APB potentiates SOCE, while at higher concentrations (≥ 30-50 µM), it is inhibitory.[4] This effect is independent of its action on IP₃ receptors.[4] The molecular mechanism involves the core components of SOCE: the stromal interaction molecule (STIM) proteins in the ER and the Orai calcium channels in the plasma membrane. Low concentrations of 2-APB are thought to directly act on the open Orai1 channel, increasing its conductance.[4] High concentrations can prevent the formation of STIM1 puncta, which are necessary for Orai channel activation, and may also disrupt the coupling between STIM1 and Orai1.[4]

Figure 2: Bimodal action of 2-APB on the SOCE pathway.

Modulation of Transient Receptor Potential (TRP) Channels

2-APB is a promiscuous modulator of several TRP channels, with both activating and inhibitory effects depending on the specific channel subtype.

-

Activation: 2-APB is a known activator of TRPV1, TRPV2, and TRPV3 channels.[11]

-

Inhibition: It has been shown to inhibit TRPC3, TRPC5, TRPC6, and TRPM8 channels.[11]

This broad activity profile underscores the importance of careful experimental design and interpretation when using 2-APB to probe specific calcium signaling pathways.

Experimental Protocols

Synthesis of 2-Aminoethoxydiphenyl Borate

The following is a general procedure for the synthesis of 2-Aminoethoxydiphenyl borate and its analogs.[10]

Figure 3: General workflow for the synthesis of 2-APB analogs.

Detailed Protocol for a para-Chloro-2-APB Analog: [10]

-

Preparation of (4-chlorophenyl)(phenyl)borinic acid: To a solution of 1-chloro-4-iodobenzene (B104392) (1.1 g, 4.61 mmol) in dry diethyl ether, n-butyllithium is added at -78 °C. After stirring, phenylboronic acid pinacol ester is added, and the mixture is allowed to warm to room temperature. The reaction is quenched with 1 M HCl. The crude product is purified by flash chromatography.

-

Esterification: The resulting (4-chlorophenyl)(phenyl)borinic acid is dissolved in acetonitrile, and 2-aminoethanol (200 µL, 3.32 mmol) is added. The mixture is heated to reflux for 1 hour.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the resulting foam is dried in vacuo. The solidified product is crushed and washed with n-hexane to yield the final product.

Measurement of Intracellular Calcium Concentration

A common method to assess the effect of 2-APB on intracellular calcium dynamics is through fluorescence microscopy using calcium-sensitive dyes.

Protocol for Calcium Imaging:

-

Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture to the desired confluency.

-

Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at room temperature or 37°C, protected from light.

-

Washing: Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

-

Baseline Measurement: Mount the cells on a fluorescence microscope and perfuse with HBSS to record a stable baseline fluorescence.

-

2-APB Application and Stimulation:

-

To study effects on IP₃-mediated release: Pre-incubate the cells with the desired concentration of 2-APB for a set time, then stimulate with an IP₃-generating agonist (e.g., carbachol, ATP).

-

To study effects on SOCE: First, deplete intracellular calcium stores in a calcium-free buffer containing a SERCA inhibitor (e.g., thapsigargin). Then, reintroduce a calcium-containing buffer with or without 2-APB to measure SOCE.

-

-

Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.

Conclusion

2-Aminoethoxydiphenyl borate is a valuable pharmacological tool for the study of intracellular calcium signaling. Its complex and multifaceted actions on IP₃ receptors, SOCE, and TRP channels provide a unique opportunity to dissect the intricacies of these pathways. However, its promiscuity necessitates careful experimental design, including the use of appropriate controls and a thorough consideration of the concentration-dependent effects of the compound. This technical guide provides a foundational understanding of the chemical and biological properties of 2-APB to aid researchers in its effective and appropriate use in their studies. Further research into the development of more specific analogs of 2-APB will undoubtedly contribute to a more precise understanding of the roles of its various molecular targets in health and disease.

References

- 1. 2-Aminoethoxydiphenyl borate | C14H16BNO | CID 1598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Manufacturers of 2-Aminoethyl diphenylborinate, 97%, CAS 524-95-8, A 2143, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 8. echemi.com [echemi.com]